1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

Description

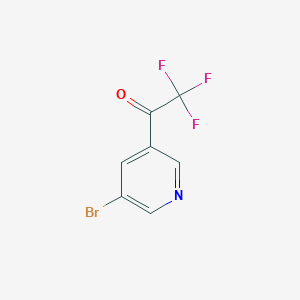

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS: Not explicitly provided; CID: 70700344) is a brominated pyridine derivative with a trifluoroacetyl group. Its molecular formula is C₇H₃BrF₃NO, and its structure features a pyridine ring substituted with bromine at the 5-position and a trifluoroethanone group at the 3-position . Key properties include:

- SMILES:

C1=C(C=NC=C1Br)C(=O)C(F)(F)F - InChIKey:

DALOWJQZHSEOII-UHFFFAOYSA-N - Molecular Weight: 254.01 g/mol (calculated from formula).

The compound’s trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom facilitates cross-coupling reactions in synthetic chemistry .

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALOWJQZHSEOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743196 | |

| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-44-9 | |

| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

- Introduction of the bromopyridinyl moiety at the 5-position of the pyridine ring.

- Incorporation of the trifluoroacetyl group (trifluoroethanone functionality) onto the pyridine ring.

The process often starts from appropriately substituted pyridine derivatives, such as 5-bromopyridin-3-carboxaldehyde or related halogenated pyridines, followed by trifluoromethylation or trifluoroacetylation reactions.

Specific Synthetic Route and Reaction Conditions

A representative preparation method adapted from related fluorinated pyridine ketone syntheses involves:

- Starting Material: 5-bromo-3-pyridinecarboxaldehyde or 5-bromo-2-fluoronicotinaldehyde as the pyridine precursor.

- Trifluoromethylation Step: Using trifluoromethylating reagents (e.g., trifluoromethyl iodide or trifluoromethyltrimethylsilane) under controlled reaction conditions.

- Reaction Medium: Organic solvents such as acetonitrile or tetrahydrofuran (THF).

- Catalysts and Bases: Potassium carbonate (K2CO3) or other mild bases to facilitate nucleophilic substitution.

- Temperature: Typically room temperature to moderate heating (e.g., 25–60°C).

- Purification: Silica gel chromatography or vacuum distillation to isolate the pure trifluoroethanone derivative.

An example from the Royal Society of Chemistry supporting information describes the synthesis of a closely related compound, 1-(5-bromo-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanol, via trifluoromethylation of 5-bromo-2-fluoronicotinaldehyde, followed by purification through silica gel plug chromatography. This procedure yields the trifluoroethanol intermediate, which can be oxidized or converted to the corresponding trifluoroethanone.

Preparation of Stock Solutions (Formulation for Research Use)

For research applications, this compound hydrochloride is often prepared as stock solutions with precise molarity, facilitating reproducible experimental conditions. The preparation involves:

- Weighing the compound accurately (e.g., 1 mg, 5 mg, 10 mg).

- Dissolving in solvents such as DMSO, PEG300, Tween 80, or corn oil in a stepwise manner to ensure clarity and homogeneity.

- Use of physical methods like vortexing, ultrasound bath, or gentle heating (37°C water bath) to enhance solubility.

- Storage Conditions: Solutions stored at 2–8°C or frozen at -20°C to -80°C depending on duration, avoiding repeated freeze-thaw cycles to maintain stability.

Stock Solution Preparation Table

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 3.44 | 0.69 | 0.34 |

| 5 mg | 17.21 | 3.44 | 1.72 |

| 10 mg | 34.43 | 6.89 | 3.44 |

Note: Volumes calculated based on molecular weight and desired molarity.

Analysis of Preparation Methods

Advantages and Challenges

-

- The use of brominated pyridine precursors allows selective functionalization and facilitates further cross-coupling reactions.

- Trifluoromethylation imparts enhanced metabolic stability and electronic properties beneficial for medicinal chemistry.

- The stepwise solvent addition and physical treatment ensure high solubility and stability of stock solutions for biological assays.

-

- The trifluoromethylation step requires careful control of reaction conditions to avoid side reactions.

- Bromopyridinyl substrates may require protection/deprotection steps depending on the synthetic route.

- Purification often demands chromatographic techniques to achieve high purity.

Research Findings on Synthesis Optimization

- The trifluoromethylation reaction yield can be optimized by adjusting reagent stoichiometry and reaction time.

- Silica gel chromatography using hexane/ethyl acetate mixtures (e.g., 80/20) effectively separates the desired product from impurities.

- Vacuum distillation under reduced pressure (e.g., 0.1 mmHg) can be employed to purify volatile trifluoroethanone derivatives without decomposition.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 5-bromo-3-pyridinecarboxaldehyde or analogs |

| Key Reagents | Trifluoromethyl iodide, K2CO3, solvents |

| Solvents | Acetonitrile, THF, DMSO, PEG300, Tween 80 |

| Reaction Temperature | 0°C to 60°C |

| Purification Methods | Silica gel chromatography, vacuum distillation |

| Stock Solution Preparation | Stepwise solvent addition, vortex, ultrasound |

| Storage Conditions | 2–8°C short term, -20°C to -80°C long term |

| Yield (reported in similar compounds) | ~50–60% after purification |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Products with various functional groups replacing the bromine atom.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized forms.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure enables the design of inhibitors targeting specific enzymes or receptors involved in disease pathways. For example, it can be utilized in the development of drugs aimed at treating cancer or infectious diseases by modifying its functional groups to enhance biological activity.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of derivatives that showed significant inhibition against specific cancer cell lines. The mechanism involved the compound's interaction with DNA and critical cellular pathways, leading to apoptosis in cancer cells.

Enzyme Inhibition and Receptor Binding

this compound is utilized as a probe in biological studies to investigate enzyme inhibition and receptor binding mechanisms. Its ability to form strong interactions with active sites enhances its utility in studying various biological pathways.

Case Study: Enzyme Inhibition

A notable study explored the compound's role as an inhibitor of a key enzyme involved in metabolic pathways. The research revealed that modifications to the trifluoromethyl group significantly affected the binding affinity and specificity towards the enzyme, providing insights into designing more effective inhibitors.

Industrial Applications

Agrochemicals Development

The compound is also being explored for its potential use in agrochemicals. Its structural properties may contribute to developing new pesticides or herbicides that are more effective and environmentally friendly.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variants

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS: 886364-47-2)

- Structural Difference : Bromine at the 6-position instead of 5.

- Molecular Weight : 254 g/mol.

- Solubility: Slightly soluble in chloroform, methanol, and DMSO.

- Applications : Used as a Suzuki-Miyaura cross-coupling intermediate .

- Key Contrast : The shifted bromine alters steric and electronic effects, impacting reactivity in nucleophilic substitutions .

1-(5-Fluoropyridin-3-yl)ethanone (CAS: 342602-55-5)

- Structural Difference : Fluorine replaces bromine; lacks trifluoromethyl group.

- Similarity Score : 0.71 (vs. target compound) .

- Key Contrast : Reduced electron-withdrawing effects due to the absence of trifluoroacetyl and smaller halogen size, leading to lower stability in harsh conditions .

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS: 1356086-78-6)

Derivatives with Modified Functional Groups

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone Hydrochloride (CAS: 1883347-28-1)

- Structural Difference : Hydrochloride salt form.

- Molecular Weight : 290.46 g/mol.

- Solubility : Enhanced water solubility due to ionic character.

- Applications : Preferred in pharmaceutical formulations requiring improved bioavailability .

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS: 32387-18-1)

Non-Halogenated Analogues

1-(3-Tert-Butylphenyl)-2,2,2-trifluoroethanone

- Structural Difference : Terp-butylphenyl group replaces bromopyridinyl.

- Applications : Potent acetylcholinesterase inhibitor (IC₅₀ = 0.2 nM).

- Key Contrast : Bulkier tert-butyl group increases steric hindrance, optimizing enzyme active-site binding .

1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone (CAS: 1092712-21-4)

- Structural Difference : Difluorophenyl ring instead of bromopyridine.

- Properties : Enhanced thermal stability due to fluorine’s inductive effect.

- Applications : Used in materials science for fluoropolymer synthesis .

Biological Activity

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C7H4BrF3NO

- Molecular Weight : 254.00 g/mol

- CAS Number : 1883347-28-1

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The trifluoroethanone moiety is known for its electrophilic nature, which can facilitate reactions with nucleophiles in biological systems.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of pyridine can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress .

Cholinesterase Inhibition

There is evidence suggesting that this compound may influence cholinergic signaling by inhibiting cholinesterase enzymes. This activity can be beneficial in treating conditions like Alzheimer's disease where cholinergic function is compromised .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Cholinesterase Reactivation :

- Antioxidant Studies :

Data Table: Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Cholinesterase Inhibition | Enhances cholinergic signaling | |

| Reactivation Potential | Reactivates inhibited cholinesterases |

Safety and Toxicology

The safety profile of this compound indicates potential hazards:

Q & A

Q. What are the optimal synthetic routes for 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone, and how can reaction yields be improved?

Methodological Answer: The synthesis often involves halogenation or cross-coupling reactions. For example:

- Grignard Reagent Approach : Reacting trifluoroacetyl derivatives with bromopyridinylmagnesium halides under inert conditions (e.g., THF, −78°C to room temperature) yields the ketone. Evidence from analogous compounds (e.g., 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone) suggests yields can reach ~59% with optimized stoichiometry and temperature control .

- Oxidative Conditions : Using Oxone and sodium ortho-iodobenzenesulfonate in acetonitrile at 90°C for 18 hours improves regioselectivity in halogenated aryl trifluoroethanones .

Yield Optimization : Lower substrate concentrations (e.g., 20–100 mM) and cosolvents like 1,4-dioxane (10% v/v) enhance solubility and reduce side reactions .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : NMR confirms trifluoromethyl group integrity, while NMR identifies pyridinyl proton environments.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for : 254.0 g/mol) .

- X-ray Crystallography : Resolves regiochemical ambiguity in bromopyridinyl derivatives, as seen in structurally similar compounds .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and melting point analysis (e.g., mp ≈ 90–95°C for analogous bromopyridinyl ketones) ensure ≥95% purity .

Advanced Research Questions

Q. How does this compound perform as a precursor in drug discovery applications?

Methodological Answer: The compound’s bromine and trifluoromethyl groups make it a versatile building block:

- Suzuki-Miyaura Cross-Coupling : React with boronic acids (e.g., 3 equivalents) using Pd(PPh) (5 mol%) in 1,4-dioxane/water (9:1 v/v) at 100°C to form biaryl intermediates for protease inhibitors (e.g., Odanacatib precursors) .

- Enzymatic Reduction : Alcohol dehydrogenases (ADHs) like Ras-ADH selectively reduce the ketone to chiral alcohols (e.g., 99% conversion in 20 h at 20 mM substrate concentration) .

Q. What strategies address contradictory data in catalytic efficiency during cross-coupling reactions?

Methodological Answer: Contradictions in catalytic activity (e.g., Pd vs. Cu systems) arise from ligand-substrate mismatches or solvent effects. To resolve:

- Systematic Screening : Test ligands (e.g., PPh, XPhos) and solvents (DMSO, THF, toluene) to identify optimal conditions .

- Kinetic Monitoring : Use NMR to track intermediate hydration states (e.g., geminal diols), which may slow catalysis .

- Computational Modeling : QM/MM studies predict transition-state stabilization, as demonstrated for acetylcholinesterase inhibitors with similar trifluoroethyl motifs .

Q. How does the bromopyridinyl moiety influence enzymatic reduction kinetics?

Methodological Answer:

- Steric and Electronic Effects : Bromine’s electronegativity increases substrate rigidity, slowing ADH binding. Ortho-substituted derivatives (e.g., 1-(2-bromophenyl)-2,2,2-trifluoroethanone) require longer reaction times (50 h vs. 20 h for para-substituted analogs) .

- Enzyme Engineering : Directed evolution of ADHs (e.g., evo-1.1.200) improves tolerance to bulky substituents, achieving >99% conversion at 100 mM substrate .

Q. What are the challenges in analyzing fluorinated byproducts during derivatization?

Methodological Answer:

- Fluorine-Specific Detection :

- Thermogravimetric Analysis (TGA) : Monitors thermal stability (e.g., decomposition above 265°C for 3',5'-dichloro derivatives) to avoid artifact formation .

Q. How can regioselectivity be controlled in halogenation reactions of the pyridinyl ring?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.